molecular formula C20H23N3O5 B11045215 5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(E)-2-(morpholin-4-yl)ethenyl]pyrimidine-2,4(1H,3H)-dione

5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(E)-2-(morpholin-4-yl)ethenyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11045215
M. Wt: 385.4 g/mol
InChI Key: OQINYUGYXQKSAR-CMDGGOBGSA-N
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Description

5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[(E)-2-MORPHOLINO-1-ETHENYL]-2,4(1H,3H)-PYRIMIDINEDIONE is a complex organic compound with a unique structure that includes a methoxybenzoyl group, a dimethylpyrimidinedione core, and a morpholinoethenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[(E)-2-MORPHOLINO-1-ETHENYL]-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrimidinedione core through a cyclization reaction involving appropriate diketones and urea derivatives. The methoxybenzoyl group can be introduced via Friedel-Crafts acylation, while the morpholinoethenyl side chain is added through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to minimize side reactions and enhance the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[(E)-2-MORPHOLINO-1-ETHENYL]-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formylbenzoic acid, while reduction of the carbonyl groups can produce dihydropyrimidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The morpholinoethenyl side chain is particularly interesting for its ability to interact with biological targets .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and surface protection .

Mechanism of Action

The mechanism of action of 5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[(E)-2-MORPHOLINO-1-ETHENYL]-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with hydrophobic pockets in proteins, while the morpholinoethenyl side chain can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[(E)-2-MORPHOLINO-1-ETHENYL]-2,4(1H,3H)-PYRIMIDINEDIONE apart is its combination of a pyrimidinedione core with a morpholinoethenyl side chain. This unique structure allows for diverse interactions with biological targets, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

5-(4-methoxybenzoyl)-1,3-dimethyl-6-[(E)-2-morpholin-4-ylethenyl]pyrimidine-2,4-dione

InChI

InChI=1S/C20H23N3O5/c1-21-16(8-9-23-10-12-28-13-11-23)17(19(25)22(2)20(21)26)18(24)14-4-6-15(27-3)7-5-14/h4-9H,10-13H2,1-3H3/b9-8+

InChI Key

OQINYUGYXQKSAR-CMDGGOBGSA-N

Isomeric SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=C(C=C2)OC)/C=C/N3CCOCC3

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=C(C=C2)OC)C=CN3CCOCC3

Origin of Product

United States

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